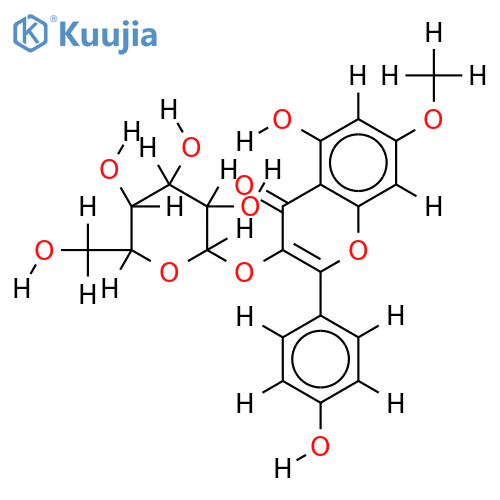Cas no 41545-37-3 (Rhamnocitrin 3-glucoside)

Rhamnocitrin 3-glucoside structure
商品名:Rhamnocitrin 3-glucoside
Rhamnocitrin 3-glucoside 化学的及び物理的性質
名前と識別子
-
- 7-O-Methylasiaticalin
- kaempferol-7-methyl-3-O-glucoside
- rhamnocitrin 3-O-beta-D-glucopyranoside
- rhamnocitrin 3-O-beta-glucopyranoside
- rhamnocitrin 3-O-glucoside
- Rhamnocitrin-3-O-β-D-glucoside
- Rhamnocitrin 3-glucoside
- FS-8246
- 41545-37-3
- AKOS040763519
- ?-D-glucopyranoside
- 5,4'-dihydroxy-7-methoxyflavone 3-o-
- Rhamnocitrin 3-galactoside
- DA-57422
- HY-N11472
-
- インチ: InChI=1S/C22H22O11/c1-30-11-6-12(25)15-13(7-11)31-20(9-2-4-10(24)5-3-9)21(17(15)27)33-22-19(29)18(28)16(26)14(8-23)32-22/h2-7,14,16,18-19,22-26,28-29H,8H2,1H3
- InChIKey: ULVBHEFDGPIWAT-UHFFFAOYSA-N
- ほほえんだ: COc1cc(O)c2c(c1)oc(-c1ccc(O)cc1)c(OC1OC(CO)C(O)C(O)C1O)c2=O
計算された属性
- せいみつぶんしりょう: 462.11621151g/mol
- どういたいしつりょう: 462.11621151g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 11
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 734
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 175Ų
Rhamnocitrin 3-glucoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N11472-5mg |
Rhamnocitrin 3-glucoside |
41545-37-3 | 5mg |
¥4200 | 2024-07-20 | ||
| TargetMol Chemicals | TN6505-10 mg |
Rhamnocitrin 3-glucoside |
41545-37-3 | 98% | 10mg |
¥ 4,180 | 2023-07-10 | |
| MedChemExpress | HY-N11472-1mg |
Rhamnocitrin 3-glucoside |
41545-37-3 | 1mg |
¥1700 | 2024-07-20 | ||
| TargetMol Chemicals | TN6505-1 mL * 10 mM (in DMSO) |
Rhamnocitrin 3-glucoside |
41545-37-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2890 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6505-10 mg |
Rhamnocitrin 3-glucoside |
41545-37-3 | 10mg |
¥3340.00 | 2022-04-26 | ||
| MedChemExpress | HY-N11472-10mg |
Rhamnocitrin 3-glucoside |
41545-37-3 | 10mg |
¥6800 | 2024-07-20 | ||
| TargetMol Chemicals | TN6505-10mg |
Rhamnocitrin 3-glucoside |
41545-37-3 | 10mg |
¥ 4180 | 2024-07-19 | ||
| ChemFaces | CFN95134-10mg |
Rhamnocitrin 3-glucoside |
41545-37-3 | >=98% | 10mg |
$318 | 2023-09-19 | |
| ChemFaces | CFN95134-10mg |
Rhamnocitrin 3-glucoside |
41545-37-3 | >=98% | 10mg |
$318 | 2021-07-22 | |
| TargetMol Chemicals | TN6505-1 ml * 10 mm |
Rhamnocitrin 3-glucoside |
41545-37-3 | 1 ml * 10 mm |
¥ 2890 | 2024-07-19 |
Rhamnocitrin 3-glucoside 関連文献
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
41545-37-3 (Rhamnocitrin 3-glucoside) 関連製品
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:41545-37-3)Rhamnocitrin 3-glucoside

清らかである:99%/99%/99%
はかる:10mg/50mg/100mg
価格 ($):439.0/1456.0/2426.0